2-Methyl-1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol
Description
2-Methyl-1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol is a tertiary alcohol with a substituted piperidine moiety. Its structure features a central propan-2-ol backbone, where the amino group is attached to a 1,2,5-trimethylpiperidine ring.
Properties
Molecular Formula |
C12H26N2O |
|---|---|
Molecular Weight |
214.35 g/mol |
IUPAC Name |
2-methyl-1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol |
InChI |
InChI=1S/C12H26N2O/c1-9-7-14(5)10(2)6-11(9)13-8-12(3,4)15/h9-11,13,15H,6-8H2,1-5H3 |
InChI Key |
BJXZTTMCGWJRHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1C)C)NCC(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol involves the preparation of 1,2,5-trimethylpiperidin-4-one, a key intermediate . The process includes the use of vinylacetylene and mercury salts, although modern methods aim to avoid these due to ecological concerns . The overall yield of the intermediate product can be improved to 48% using optimized methods .
Industrial Production Methods: The use of advanced analytical techniques such as NMR, HPLC, LC-MS, and UPLC is essential for ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions may involve halogenating agents or nucleophiles .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol has applications in scientific research. It is used in the study of organic synthesis. The compound has significant potential in pharmacological applications, and its structural characteristics suggest that it may interact with various biological systems, making it a subject of interest for research in medicinal chemistry and pharmacology.
Chemical Properties
2-Methyl-1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol, also known as C₁₂H₂₆N₂O, has a molecular weight of 214.35 g/mol and a LogP value of 0.645. The IUPAC name for the compound is 2-methyl-1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol.
Synthesis
The synthesis of 2-Methyl-1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol involves the preparation of 1,2,5-trimethylpiperidin-4-one, a key intermediate. Advanced analytical techniques such as NMR, HPLC, LC-MS, and UPLC are essential for ensuring the quality of the final product.
Reactions
2-Methyl-1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways . The compound may act on enzymes or receptors, modulating their activity and leading to various physiological effects . Detailed studies are required to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
1,3-Bis[N,N-bis(2-picolyl)amino]propan-2-ol ()
Structural Differences :
Coordination Chemistry :
- The bispicolylamine analog forms binuclear Cu(II) complexes with a distorted square planar geometry, as shown in its crystal structure (space group P1, V = 2018.4 ų) .
- The target compound’s piperidine group is less likely to act as a strong chelator due to its saturated ring and methyl substituents, which may limit metal coordination efficiency.
Arbaclofen Placarbil ()
Functional Group Contrast :
- Arbaclofen Placarbil contains a carbamate ester linked to a chlorophenylbutanoic acid backbone, whereas the target compound has a secondary alcohol and piperidine amino group.
Pharmacological Relevance :
Metabolic Stability :
- The piperidine group in the target compound may enhance metabolic stability compared to Arbaclofen’s ester linkage, which is prone to hydrolysis.
2-Methyl-1-(2-phenylquinolin-4-yl)propan-2-ol ()
Electronic Effects :
- This difference could alter reactivity in photochemical or catalytic applications.
Biological Activity
2-Methyl-1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol (CAS No. 1561376-36-0) is a compound with significant potential in pharmacological applications. Its structural characteristics suggest it may interact with various biological systems, making it a subject of interest for research in medicinal chemistry and pharmacology.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₆N₂O |
| Molecular Weight | 214.35 g/mol |
| CAS Number | 1561376-36-0 |
| LogP | 0.645 |
These properties indicate a moderate lipophilicity, which is often favorable for drug absorption and distribution.
Biological Activity Overview
Research indicates that compounds similar to 2-Methyl-1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol exhibit various biological activities, including:
- Neurotransmitter Modulation : The piperidine moiety suggests potential interactions with neurotransmitter systems, particularly in modulating dopamine and serotonin pathways.
- Antidepressant Effects : Some studies have indicated that piperidine derivatives can exhibit antidepressant-like effects in animal models, possibly through the inhibition of monoamine reuptake.
- Cognitive Enhancement : There is evidence that piperidine-based compounds may enhance cognitive functions, potentially through cholinergic mechanisms.
Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of piperidine derivatives. The findings suggested that compounds with similar structures to 2-Methyl-1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol showed significant activity in the forced swim test (FST), indicating potential as antidepressants through serotonin reuptake inhibition .
Study 2: Cognitive Enhancement
Research conducted on cognitive enhancers highlighted that certain piperidine derivatives improve memory retention in rodent models. These effects were attributed to increased acetylcholine levels in the brain . The specific mechanisms involved are still under investigation but suggest a promising avenue for neuropharmacological applications.
Study 3: Neuroprotective Effects
A recent investigation into neuroprotective agents found that compounds resembling 2-Methyl-1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol exhibited protective effects against oxidative stress in neuronal cells. This was attributed to their ability to modulate antioxidant pathways .
Q & A
Q. What are the optimized synthetic routes for 2-Methyl-1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol?
The compound is typically synthesized via reductive amination between 2-amino-2-methylpropan-1-ol and a piperidine derivative. A common method involves reacting 1,2,5-trimethylpiperidin-4-amine with 2-methylpropan-2-ol under reducing conditions (e.g., sodium borohydride in ethanol at 25–40°C) . Key factors include:
- Solvent selection : Ethanol or methanol for solubility and stability.
- Temperature control : Maintained below 50°C to prevent side reactions.
- Purification : Distillation or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to achieve >95% purity .
Q. How can impurities in the synthesized compound be identified and quantified?
Impurities are analyzed using HPLC or LC-MS with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile gradient). Common impurities include:
- Unreacted starting materials : Detected via retention time matching.
- Oxidation byproducts : E.g., ketone derivatives formed during storage.
Calibration curves using reference standards (e.g., EP-grade impurities) ensure accurate quantification .
Q. What spectroscopic techniques are recommended for structural confirmation?
- ¹H/¹³C NMR : Key peaks include the hydroxyl proton (δ 1.2–1.5 ppm) and piperidine methyl groups (δ 1.0–1.3 ppm) .
- Mass spectrometry (HRMS) : Expected [M+H]⁺ ion at m/z 243.2 .
- X-ray crystallography : Used to resolve stereochemistry (e.g., Acta Crystallographica Section E protocols) .
Advanced Research Questions
Q. How does the compound’s stereochemistry influence its biological activity?
The cis configuration of the piperidine and hydroxyl groups enhances receptor binding affinity. For example:
Q. What strategies mitigate instability during long-term storage?
Q. How can researchers resolve contradictory data in biological activity studies?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays).
- Solubility differences : Use DMSO concentrations <0.1% to avoid false negatives .
- Metabolic interference : Pre-treat cell lines with CYP450 inhibitors (e.g., ketoconazole) to isolate compound-specific effects .
Methodological Challenges and Solutions
Q. How to troubleshoot low yields in scaled-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
